Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester
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Overview
Description
Akton is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III.
Scientific Research Applications
Toxicology Studies : A case report detailed the toxicologic outcomes following ingestion of a compound including phosphorothioic acid, revealing insights into its biochemical effects and the clinical course of poisoning (Osterloh, Lotti, & Pond, 1983).
Agricultural Applications : Research has shown that certain phosphorothioate esters effectively control specific nematode populations in agriculture, impacting seed production in centipede grass (Johnson, 1970).
Chemical Kinetics and Mechanisms : A study examined the kinetic isotope effects in the methanolyses of several phosphorothioate esters, providing insight into the reaction mechanisms of these compounds (Maxwell, Neverov, & Brown, 2005).
Detection in Food Products : Research has identified the presence of certain phosphorothioate esters, including O,O-diethyl-O-(2,5-dichlorophenyl) phosphorothioate, in meat fat, indicating the importance of monitoring these compounds in food safety (Luke & Dahl, 1976).
Comparative Hydrolysis Reactions : A study compared the hydrolysis reactions of phosphorothioate and phosphate esters, analyzing the thermodynamic aspects and mechanistic implications of these reactions (Purcell & Hengge, 2005).
Organophosphate Fragmentation Mechanisms : Research on the mass spectra of organophosphorus esters, including phosphorothioates, provided insights into their decomposition pathways and fragmentation mechanisms (Pritchard, 1970).
Esterification Processes : Studies on the preparation of esters, including those of phosphoric acid, offer insights into synthetic methods and reaction mechanisms relevant to phosphorothioate chemistry (Mitsunobu & Yamada, 1967).
Properties
Molecular Formula |
C12H14Cl3O3PS |
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Molecular Weight |
375.6 g/mol |
IUPAC Name |
[(Z)-2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |
InChI Key |
QCKIOHMRUZJYQZ-WQLSENKSSA-N |
Isomeric SMILES |
CCOP(=S)(OCC)O/C(=C\Cl)/C1=C(C=CC(=C1)Cl)Cl |
SMILES |
CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Pictograms |
Acute Toxic |
Synonyms |
Akton |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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